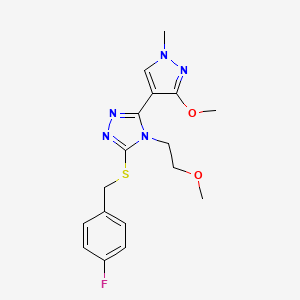
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a triazole moiety with pyrazole and thioether functionalities, which are known to exhibit various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C17H20FN5O2S with a molecular weight of approximately 377.4 g/mol. Its structure includes a 4-fluorobenzyl thio group and a methoxyethyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₅O₂S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1014094-78-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450 and other oxidoreductases, which can affect drug metabolism and cellular responses.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : It could act on receptors involved in pain and inflammatory pathways, similar to other pyrazole derivatives.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize notable findings related to the biological effects of this compound:
Anticancer Activity
Studies have shown that triazoles and pyrazoles can exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this one have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : They may also promote apoptosis in tumor cells by activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
Compounds containing pyrazole and triazole moieties have demonstrated anti-inflammatory properties:
- Cytokine Inhibition : They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Pain Relief : Their analgesic effects have been noted in various animal models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs .
- Triazole Research : Research involving mercapto-substituted 1,2,4-triazoles indicated significant anticancer effects against various cell lines, suggesting that modifications could enhance efficacy against specific cancers .
- Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial properties against strains like E. coli and Staphylococcus aureus, showing promising results that warrant further investigation .
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c1-22-10-14(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-4-6-13(18)7-5-12/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEXEMRIZZKIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













